Sepiwhite
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-3-phenyl-2-(undec-10-enoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-2-3-4-5-6-7-8-12-15-19(22)21-18(20(23)24)16-17-13-10-9-11-14-17/h2,9-11,13-14,18H,1,3-8,12,15-16H2,(H,21,22)(H,23,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBWWWVNZWFNBV-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018253 | |
| Record name | Undecylenoyl phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175357-18-3 | |
| Record name | Sepiwhite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175357-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecylenoyl phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175357183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecylenoyl phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701018253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(undec-10-enoylamino)-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 175357-18-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UNDECYLENOYL PHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/271P08C6OD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Pigmentary Regulation
The primary mechanism of action of undecylenoyl phenylalanine in regulating pigmentation revolves around its ability to interfere with signaling pathways that stimulate melanogenesis, the process of melanin (B1238610) production by melanocytes.
Alpha-Melanocyte-Stimulating Hormone (α-MSH) Pathway Modulation
Undecylenoyl phenylalanine is a notable modulator of the α-melanocyte-stimulating hormone (α-MSH) pathway, a critical regulator of skin pigmentation. physiology.org Its action is primarily characterized by its antagonistic effect on the key receptor in this pathway.
Undecylenoyl phenylalanine functions as an antagonist of the melanocortin 1 receptor (MC1R). incidecoder.comchemicalbook.comresearchgate.net The binding of α-MSH to MC1R on the surface of melanocytes is a pivotal step that initiates the cascade of events leading to melanin synthesis. incidecoder.comjddonline.com By acting as a competitive antagonist, undecylenoyl phenylalanine blocks the binding of α-MSH to MC1R. incidecoder.comchemicalbook.comdermacaredirect.co.uk This inhibitory action prevents the activation of the receptor and the subsequent downstream signaling required for melanogenesis. incidecoder.com2bbiobeauty.com In vitro studies have demonstrated that this antagonism effectively hinders the entire melanin creation process. incidecoder.com Research indicates that undecylenoyl phenylalanine can block α-MSH at a concentration as low as 0.001%. chemicalbook.comstanfordchem.com
The development of undecylenoyl phenylalanine was inspired by the natural antagonists of the MC1R found in the skin, such as the Agouti-Related Protein (AgRP). nih.gov AgRP is an endogenous antagonist of melanocortin receptors and plays a role in determining the type of melanin produced. physiology.org It is hypothesized that the Arg-Phe-Phe amino acid sequence within human AgRP may mimic the melanocortin agonist Phe-Arg-Trp sequence, enabling it to antagonize the receptor. researchgate.net Undecylenoyl phenylalanine, containing a phenylalanine moiety, is thought to mimic this antagonistic function of AgRP, thereby inhibiting melanocyte stimulation. nih.gov
By blocking the initial interaction between α-MSH and MC1R, undecylenoyl phenylalanine effectively inhibits the entire downstream melanotropin cascade. dermacaredirect.co.uk2bbiobeauty.com The binding of α-MSH to MC1R normally leads to an increase in intracellular cyclic AMP (cAMP), a secondary messenger that triggers the activation of protein kinase A (PKA). dermacaredirect.co.uk PKA then phosphorylates transcription factors that upregulate the expression of key melanogenic enzymes, most notably tyrosinase. jddonline.comwatson-int.com By preventing the initial α-MSH binding, undecylenoyl phenylalanine stops this signaling cascade, leading to the suppression of tyrosinase activity and melanin synthesis. chemicalbook.comdermacaredirect.co.uk2bbiobeauty.com This multi-level inhibition of the melanin formation process contributes to its skin lightening effects. chemicalbook.comstanfordchem.com
Beta-Adrenergic Receptor (β-ADR) Involvement
In addition to its well-documented effects on the α-MSH pathway, undecylenoyl phenylalanine is also reported to act as an antagonist of the β-adrenergic receptor (β-ADR). stanfordchem.comnih.govmedchemexpress.comchemondis.commedkoo.com
Catecholamines can stimulate melanogenesis through their interaction with β-adrenergic receptors on melanocytes. nih.govcipherskincare.com The stimulation of these receptors leads to increased melanin production. cipherskincare.com Undecylenoyl phenylalanine is thought to function as a "beta-blocker" in this context, suppressing the activity of β-ADR in melanocytes. cipherskincare.com This antagonistic action on β-ADR provides an additional mechanism for the regulation of pigmentation. nih.gov
Research Findings on Undecylenoyl Phenylalanine
| Study Type | Focus | Key Findings | Reference(s) |
| In Vitro | Mechanism of Action | Acts as an α-MSH antagonist by blocking the MC1R. | incidecoder.comchemicalbook.comresearchgate.netdermacaredirect.co.uk |
| In Vitro | Mechanism of Action | Inhibits the entire melanotropin cascade downstream of MC1R. | dermacaredirect.co.uk2bbiobeauty.com |
| In Vitro | Mechanism of Action | Functions as a β-adrenergic receptor antagonist. | stanfordchem.comnih.govmedchemexpress.comchemondis.comcipherskincare.com |
| In Vitro | Efficacy | Can block α-MSH at a concentration of 0.001%. | chemicalbook.comstanfordchem.com |
| In Vitro | Efficacy | Reduces melanin production in cultured melanocytes. | researchgate.netnih.gov |
| Clinical Study | Efficacy on Solar Lentigines | A 2% preparation showed significant lightening of lesions. | nih.govresearchgate.net |
| Clinical Study | Efficacy on Melasma | A 2% preparation was effective in treating melasma in females. | researchgate.net |
| Clinical Study | Combination Therapy | A combination with niacinamide was more effective in reducing hyperpigmentation than niacinamide alone. | researchgate.netnih.gov |
Table of Mentioned Compounds
Tyrosinase Activity Modulation
Undecylenoyl phenylalanine influences tyrosinase, the rate-limiting enzyme in melanin synthesis, through various modes of action that distinguish it from many traditional skin-lightening agents.
Table 1: In Vitro Inhibition of Mushroom Tyrosinase by Undecylenoyl Phenylalanine
| Parameter | Result | Source(s) |
|---|---|---|
| Inhibition Rate | 72% | nih.gov, tbzmed.ac.ir, researchgate.net |
| Methodology | Assessed using L-DOPA as a substrate with mushroom tyrosinase. Kojic acid was used as a positive control. | nih.gov |
Beyond cell-free systems, the inhibitory action of undecylenoyl phenylalanine has been confirmed within cellular models. In studies utilizing B16F10 melanoma cells, a common model for melanogenesis research, the compound effectively inhibited cellular tyrosinase activity. nih.gov One study reported an inhibition rate of 65% for cellular tyrosinase. nih.govtbzmed.ac.ir Another investigation using the same B16F10 cell line demonstrated an inhibition of melanogenesis by up to 72% through the direct inhibition of tyrosinase activity. nih.gov This demonstrates that the compound retains its enzymatic inhibitory function within a complex cellular environment.
The primary mechanism of undecylenoyl phenylalanine distinguishes it from conventional tyrosinase inhibitors like hydroquinone, arbutin (B1665170), and kojic acid. sxytbio.comdermacaredirect.co.uk While it does exhibit direct tyrosinase inhibition, its principal and unique mode of action is as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH). dermacaredirect.co.ukincidecoder.commedchemexpress.com
Melanogenesis is initiated when α-MSH binds to its receptor, the melanocortin 1 receptor (MC1R), on the surface of melanocytes. incidecoder.comjournals.co.za This binding event triggers a signaling cascade that leads to the production of melanin. incidecoder.com Undecylenoyl phenylalanine competitively blocks this binding, preventing the action of melanotropin and thereby inhibiting the entire subsequent melanin synthesis process. dermacaredirect.co.ukincidecoder.com This upstream inhibition of the melanogenesis cascade is a key differentiator from traditional agents that primarily act downstream by directly inhibiting the tyrosinase enzyme itself. sxytbio.comdermacaredirect.co.ukjournals.co.za
Molecular and Cellular Effects on Melanogenesis
The functional consequence of undecylenoyl phenylalanine's mechanisms is a demonstrable reduction in melanin synthesis at the cellular level and in tissue models.
Scientific literature confirms that undecylenoyl phenylalanine reduces melanin production in cultured melanocyte cell lines. researchgate.netnih.govresearchgate.net In vitro experiments have quantified this effect. For instance, in one study, the combination of 1% undecylenoyl phenylalanine with niacinamide and other agents in a culture of B16-41 mouse melanoma cells resulted in a melanin production reduction of up to 73%. google.com
Another study highlighted the compound's efficacy under different conditions and in melanocytes from different skin phototypes. journals.co.za After a seven-day treatment, it reduced the melanin content in phototype VI melanocytes by 31% under basal conditions. journals.co.za When phototype IV melanocytes were exposed to UVB stress (50mJ/cm²), the compound achieved a 49% reduction in melanin content. journals.co.za These findings underscore its ability to inhibit both basal and stress-induced melanogenesis.
Table 2: Effect of Undecylenoyl Phenylalanine on Melanin Production in Cultured Melanocytes
| Cell Type / Condition | Treatment | Melanin Reduction | Source(s) |
|---|---|---|---|
| B16-41 Mouse Melanoma Cells | Combination with bisabolol, niacinamide, and stearyl alcohol | 73% | google.com |
| Phototype VI Melanocytes (Basal) | Undecylenoyl Phenylalanine | 31% | journals.co.za |
| Phototype IV Melanocytes (UVB-Stressed) | Undecylenoyl Phenylalanine | 49% | journals.co.za |
The skin-lightening effect of undecylenoyl phenylalanine has been validated in advanced in vitro models of reconstituted human epidermis. dermacaredirect.co.uk A key study utilized the MelanoDerm™ tissue model, a three-dimensional construct of human skin, to assess the depigmenting properties of a lotion containing undecylenoyl phenylalanine and another amino acid derivative, ergothioneine (B1671048) (EGT). mattek.com
After a 13-day treatment period, the melanin levels in the tissue constructs treated with the undecylenoyl phenylalanine and EGT lotion were significantly reduced by 53% compared to untreated control tissues. mattek.com Importantly, this substantial decrease in melanin was achieved with only a 25% reduction in cell viability, indicating that the lightening effect was due to the inhibition of melanin production rather than overt cytotoxicity. mattek.com This contrasts with a control substance, 2% pidobenzone, which also reduced melanin but resulted in no viable cells after 21 days. mattek.com
Efficacy and Clinical Research Findings
Research on Melasma Treatment
Melasma is a common skin condition characterized by brown to gray-brown patches, typically on the face. The efficacy of undecylenoyl phenylalanine in treating melasma has been evaluated in rigorous clinical settings.
Randomized, Double-Blind, Vehicle-Controlled Clinical Trials
A key study investigating the role of a 2% undecylenoyl phenylalanine preparation for melasma in women was conducted as a randomized, double-blind, vehicle-controlled trial. nih.govresearchgate.net In this 12-week study, 40 female patients with melasma were randomly assigned to use either the active preparation or a vehicle-only formulation twice daily. nih.govresearchgate.net Of the 40 participants, 37 completed the study. nih.govresearchgate.net The results demonstrated a statistically significant difference in efficacy between the active preparation and the vehicle (P < 0.001). nih.govresearchgate.net
Another study combined 1% undecylenoyl phenylalanine with 5% niacinamide and tested it against a vehicle control and a 5% niacinamide formulation in Japanese women. researchgate.netdeepdyve.com This 10-week, double-blind, randomized, split-face trial showed that the combination was significantly more effective in reducing the appearance of hyperpigmentation after 8 weeks of treatment. researchgate.netdeepdyve.com A similar study in Caucasian women also confirmed that the combination of 5% niacinamide and 1% undecylenoyl phenylalanine was more effective than the vehicle or niacinamide alone. researchgate.netdeepdyve.com
Quantitative Assessment of Hyperpigmentation Reduction
In the trial on 2% undecylenoyl phenylalanine, a significant lightening of melasma lesions was observed. nih.govresearchgate.net While no patients achieved complete clearance, 85% of the 20 patients using the active treatment showed a partial response. nih.govresearchgate.net Among these responders, 11 (65%) had moderate improvement and six (35%) showed marked improvement. nih.gov The lightening of the lesions was noticeable as early as the first follow-up visit at 4 weeks. nih.govresearchgate.net
In the studies combining undecylenoyl phenylalanine with niacinamide, quantitative image analysis was used to evaluate hyperpigmented spots at weeks 4 and 8. researchgate.netdeepdyve.com In both studies with Japanese and Caucasian women, the combination formulation proved to be significantly more effective at reducing the appearance of hyperpigmentation compared to both the vehicle and the 5% niacinamide formulation alone after 8 weeks. researchgate.netdeepdyve.com
Table 1: Efficacy of 2% Undecylenoyl Phenylalanine in Melasma Treatment
| Outcome | Percentage of Patients (Active Group) |
|---|---|
| Partial Response | 85% |
| Moderate Improvement | 55% |
| Marked Improvement | 30% |
| No Response | 15% |
Data derived from a 12-week, double-blind, vehicle-controlled study. nih.govresearchgate.net
Patient-Reported Outcome Measures and Satisfaction Ratings
Patient satisfaction was a key metric in assessing the treatment's success. In the study using 2% undecylenoyl phenylalanine, 80% of the participants reported being "extremely satisfied" or "satisfied" with the results. nih.govresearchgate.net This high level of patient satisfaction underscores the cosmetic improvement and positive patient perception of the treatment's efficacy.
Research on Solar Lentigines Treatment
Solar lentigines, also known as age spots or sun spots, are benign, hyperpigmented lesions that appear on sun-exposed skin. oup.com Undecylenoyl phenylalanine has also been studied for its effectiveness in treating this condition.
Randomized, Double-Blind, Vehicle-Controlled Clinical Trials
A randomized, double-blind, vehicle-controlled study was conducted to assess a 2% undecylenoyl phenylalanine preparation for the treatment of solar lentigines on the hands. oup.comoup.comnih.gov In this 12-week trial, 36 patients applied the active preparation on one hand and the vehicle on the other, twice daily. oup.comnih.gov Thirty patients completed the study. oup.comnih.gov The results showed a significant difference in efficacy between the active treatment and the vehicle (P < 0.01). nih.gov
Evaluation of Lesion Lightening and Overall Improvement
All patients who completed the study on solar lentigines showed a partial response on the hand treated with the active preparation. nih.gov Of these, 19 patients (63.3%) experienced moderate improvement, and 11 patients (36.6%) had marked improvement. nih.gov Notably, improvement was evident from the first follow-up visit. nih.gov In contrast, on the vehicle-treated side, 86.6% of patients remained stable, and only 13.3% showed partial improvement. nih.gov
Patient satisfaction was also high in this study, with 80% of patients reporting they were "much more satisfied/more satisfied" with the improvement seen on the actively treated side. researchgate.net
Table 2: Efficacy of 2% Undecylenoyl Phenylalanine in Solar Lentigines Treatment
| Outcome | Percentage of Patients (Active Treatment Side) |
|---|---|
| Partial Response | 100% |
| Moderate Improvement | 63.3% |
| Marked Improvement | 36.6% |
Data from a 12-week, randomized, double-blind, vehicle-controlled study. nih.gov
Comparative Efficacy Studies
Undecylenoyl phenylalanine has been the subject of various studies to determine its effectiveness in comparison to other well-known skin lightening agents and topical treatments for hyperpigmentation.
Comparison with Established Skin Lightening Agents (e.g., Arbutin (B1665170), Kojic Acid, Magnesium Ascorbyl Phosphate)
Undecylenoyl phenylalanine distinguishes itself from many traditional skin lightening agents through its unique mechanism of action. dermacaredirect.co.uk Unlike agents such as hydroquinone, arbutin, and kojic acid, which primarily act by inhibiting the tyrosinase enzyme, undecylenoyl phenylalanine functions as an antagonist to the alpha-melanocyte-stimulating hormone (α-MSH) receptor. dermacaredirect.co.ukincidecoder.com By binding to this receptor on melanocytes, it blocks the signaling cascade that initiates melanogenesis. dermacaredirect.co.ukincidecoder.comcipherskincare.com
In-vitro and in-vivo tests conducted by the manufacturer have suggested that undecylenoyl phenylalanine is more effective than several well-known skin-lightening molecules, including arbutin, kojic acid, and magnesium ascorbyl phosphate (B84403) (MAP), a derivative of vitamin C. incidecoder.comincidecoder.com Research indicates that its ability to inhibit melanogenesis stimulated by α-MSH is superior to that of arbutin, kojic acid, and MAP. dermacaredirect.co.uk While it also functions as a tyrosinase inhibitor, its efficacy in this regard is considered comparable to these established agents. dermacaredirect.co.uk
Table 1: Mechanistic Comparison of Skin Lightening Agents
| Compound | Primary Mechanism of Action |
|---|---|
| Undecylenoyl Phenylalanine | α-MSH receptor antagonist; inhibits the start of the melanin (B1238610) synthesis cascade. dermacaredirect.co.ukincidecoder.com |
| Arbutin | Inhibits tyrosinase activity. dermacaredirect.co.uk |
| Kojic Acid | Inhibits tyrosinase activity. dermacaredirect.co.uk |
| Magnesium Ascorbyl Phosphate (MAP) | Inhibits tyrosinase activity. dermacaredirect.co.uk |
Comparative Analysis with Botanical Extracts (e.g., Aloe vera Gel)
A direct comparison of undecylenoyl phenylalanine's efficacy against botanical extracts has been performed in a clinical setting. A double-blind, randomized controlled trial involving 120 patients with melasma compared the effects of a 2% undecylenoyl phenylalanine preparation against pure aloe vera leaf gel over a 12-week period. theprofesional.comtheprofesional.com
The results demonstrated a statistically significant improvement in the group treated with undecylenoyl phenylalanine. theprofesional.com The mean Modified Melasma Area and Severity Index (MASI) score in this group decreased from a baseline of 18.13 to 4.95 after 12 weeks. theprofesional.com In contrast, the group treated with aloe vera gel showed no significant improvement, with the mean MASI score only slightly reducing from 17.81 to 17.36. theprofesional.com The study concluded that 2% undecylenoyl phenylalanine is an efficacious therapy for melasma, whereas aloe vera gel was found to be ineffective. theprofesional.comtheprofesional.com
Table 2: Efficacy of Undecylenoyl Phenylalanine vs. Aloe Vera Gel for Melasma (12 Weeks)
| Treatment Group | Mean Initial MASI Score | Mean Final MASI Score | Statistical Significance (p-value) |
|---|---|---|---|
| Undecylenoyl Phenylalanine 2% | 18.13 | 4.95 | < 0.001 theprofesional.com |
| Aloe Vera Leaf Gel | 17.81 | 17.36 | 0.535 theprofesional.com |
Comparative Efficacy Against Other Topical Treatments for Hyperpigmentation
The efficacy of undecylenoyl phenylalanine has also been evaluated against other topical treatments for various forms of hyperpigmentation. In controlled studies focusing on post-inflammatory hyperpigmentation (PIH), formulations containing 1.5-3% undecylenoyl phenylalanine demonstrated a 68% reduction in PIH intensity after 8 weeks, reportedly outperforming traditional treatments like azelaic acid. sxytbio.com
Furthermore, its effectiveness in treating solar lentigines (sun spots) was assessed in a 12-week, double-blind, vehicle-controlled study involving 30 patients. researchgate.net The preparation with 2% undecylenoyl phenylalanine achieved a significant lightening of the lesions compared to the vehicle. researchgate.net Among the participants who completed the study, 63.3% experienced moderate improvement and 36.6% had marked improvement on the side treated with the active ingredient. researchgate.net While some reviews note that more extensive evidence exists for gold-standard treatments like triple combination creams, undecylenoyl phenylalanine is recognized as a viable topical agent for hyperpigmentation. nih.gov
Synergistic Research Approaches
Research has explored the enhanced effects of undecylenoyl phenylalanine when combined with other active ingredients, most notably niacinamide.
Combination with Niacinamide for Enhanced Depigmenting Effects
The combination of undecylenoyl phenylalanine and niacinamide has been investigated for its potential to deliver superior depigmenting results. The two compounds operate through different mechanisms: undecylenoyl phenylalanine acts as an α-MSH receptor antagonist to inhibit melanin production, while niacinamide is understood to inhibit the transfer of melanosomes from melanocytes to keratinocytes. researchgate.netnih.govdeepdyve.com This complementary action forms the basis for their combined use.
Clinical research has confirmed the synergistic relationship between undecylenoyl phenylalanine and niacinamide. A key publication detailed two 10-week, double-blind, randomized, split-face clinical studies conducted on both Japanese and Caucasian women. researchgate.netnih.govdeepdyve.com These studies compared an emulsion containing 5% niacinamide plus 1% undecylenoyl phenylalanine against a formulation with 5% niacinamide alone and a vehicle control. researchgate.netnih.gov
The findings were consistent across both studies: the combination formulation was significantly more effective in reducing the appearance of hyperpigmentation after 8 weeks of treatment than both the vehicle and the 5% niacinamide formulation on its own. researchgate.netnih.govdeepdyve.com Further molecular dynamics simulation studies have suggested a potential mechanism for this enhanced efficacy, indicating that undecylenoyl phenylalanine may improve the skin penetration of niacinamide. preprints.orgnih.gov One study noted that in the presence of undecylenoyl phenylalanine, over 50% of the applied niacinamide penetrated human skin within a 24-hour period. preprints.orgnih.gov
Table 3: Clinical Study of Undecylenoyl Phenylalanine and Niacinamide Combination
| Study Parameter | Details |
|---|---|
| Study Design | Two double-blind, randomized, split-face clinical studies. researchgate.netnih.gov |
| Participant Groups | Japanese women; Caucasian women. researchgate.netnih.gov |
| Treatment Formulations | 1. Vehicle Control 2. 5% Niacinamide 3. 5% Niacinamide + 1% Undecylenoyl Phenylalanine. researchgate.netnih.gov |
| Duration | 10 weeks total (2-week washout + 8-week treatment). nih.gov |
| Key Finding | The combination of 5% Niacinamide and 1% Undecylenoyl Phenylalanine was significantly more effective at reducing hyperpigmentation after 8 weeks than 5% Niacinamide alone or the vehicle. researchgate.netnih.govdeepdyve.com |
Influence on Skin Penetration of Co-administered Niacinamide
Undecylenoyl phenylalanine has been studied for its ability to enhance the dermal penetration of other active ingredients, most notably niacinamide. Niacinamide, the amide form of vitamin B3, is a hydrophilic compound, and its delivery into the skin can be limited by the lipid-rich nature of the stratum corneum, the outermost layer of the skin. mdpi.comnih.gov Research indicates that undecylenoyl phenylalanine can act as a penetration enhancer, improving the bioavailability and efficacy of niacinamide when they are formulated together. mdpi.comresearchgate.net
Clinical studies were designed to determine if the combination of undecylenoyl phenylalanine and niacinamide is more effective in reducing facial hyperpigmentation than niacinamide alone. nih.gov In two double-blind, randomized, split-face clinical studies, a combination formulation with 1% N-undecylenoyl-phenylalanine and 5% niacinamide was compared against a 5% niacinamide formulation and a vehicle control. nih.gov The studies involved both Japanese and Caucasian women, and hyperpigmentation was assessed at weeks 4 and 8. nih.gov The results consistently showed that the combination formulation was significantly more effective in reducing the appearance of hyperpigmentation after 8 weeks of treatment compared to both the vehicle and the niacinamide-only formulation. researchgate.netnih.gov
One study highlighted that when co-administered, undecylenoyl phenylalanine enhances the skin penetration of niacinamide, with results showing that over 50% of the applied niacinamide penetrated into human skin over a 24-hour period. mdpi.comresearchgate.net Further investigation using molecular dynamics simulations explored the interactions between these compounds and a model of the stratum corneum lipid matrix. mdpi.comnih.gov While minimal penetration of niacinamide was observed when applied alone, a notable increase in its penetration was seen when combined with undecylenoyl phenylalanine, bisabolol, and sucrose (B13894) dilaurate. mdpi.comnih.gov The simulation predicted a 32% increase in the diffusivity of niacinamide in the presence of these three agents, suggesting a synergistic effect in overcoming the skin's barrier function. mdpi.comnih.govpreprints.org
The mechanism by which undecylenoyl phenylalanine enhances niacinamide penetration is thought to be related to its lipoamino acid structure, which may help to fluidize the intercellular lipids of the stratum corneum, thereby reducing the barrier's resistance. mdpi.compreprints.org This enhanced delivery allows more niacinamide to reach its target sites within the epidermis, where it works to inhibit the transfer of melanosomes from melanocytes to keratinocytes. nih.govpreprints.org
Table 1: Clinical Study Findings on the Combination of Undecylenoyl Phenylalanine and Niacinamide
| Study Parameter | Details | Finding | Source |
| Test Formulations | 1% Undecylenoyl Phenylalanine + 5% Niacinamide vs. 5% Niacinamide alone vs. Vehicle Control | The combination formulation was significantly more effective in reducing the appearance of hyperpigmentation after 8 weeks. | researchgate.netnih.gov |
| Study Design | Two 10-week, double-blind, randomized, split-face clinical studies. | Consistent efficacy demonstrated across different population groups. | nih.gov |
| Participant Groups | Japanese women; Caucasian women. | The combination proved more effective than niacinamide alone in both studies. | nih.gov |
| Primary Outcome | Reduction in facial hyperpigmentation measured by quantitative image analysis. | Statistically significant improvement with the combination therapy. | researchgate.netnih.gov |
| Penetration Analysis | In-vivo skin penetration study. | Over 50% of applied niacinamide penetrated the skin within 24 hours when co-formulated with undecylenoyl phenylalanine. | mdpi.comresearchgate.net |
| Molecular Simulation | Computer simulation of niacinamide diffusivity in a stratum corneum model. | A 32% increase in niacinamide diffusivity was observed when combined with undecylenoyl phenylalanine and two other agents. | mdpi.comnih.govpreprints.org |
Exploratory Synergies with Alpha Hydroxy Acids (AHAs)
The combination of undecylenoyl phenylalanine with alpha hydroxy acids (AHAs) is an area of interest in cosmetic formulation, aimed at achieving enhanced and faster skin-lightening results. AHAs, such as glycolic acid and lactic acid, are well-known for their exfoliating properties. happi.com They work by dissolving the bonds that hold dead cells together on the skin's surface, which promotes cell turnover and helps to remove pigmented cells more quickly. happi.com
The proposed synergy stems from a dual-action approach. While undecylenoyl phenylalanine works biologically to inhibit the production of new melanin by acting as an alpha-MSH antagonist, AHAs work on the surface to accelerate the shedding of existing, hyperpigmented cells. happi.comincidecoder.comseppic.com This combination may lead to a more rapid and visible improvement in skin tone and a reduction in the appearance of dark spots.
The manufacturer of a commercial brand of undecylenoyl phenylalanine, SEPIWHITE™ MSH, claims that combining the ingredient with AHAs can result in a "super-fast lightening effect" visible within seven days. seppic.com This suggests that the exfoliating action of AHAs clears the way for undecylenoyl phenylalanine to penetrate more effectively and for its effects to become visible sooner.
Formulation examples found in commercial products and patent literature support this exploratory synergy. For instance, some advanced serums designed to treat hyperpigmentation incorporate both undecylenoyl phenylalanine and an AHA like mandelic acid. aspireskin.co.uk Similarly, a patent for a "Lightening Cream Gel Containing Alpha-Hydroxy Acids" lists N-(ω-undecylenoyl)phenylalanine as a key active ingredient alongside AHAs, indicating a recognized compatibility and combined function in a cosmetic base. google.com
Table 2: Examples of Formulations Combining Undecylenoyl Phenylalanine and AHAs
| Formulation Type | Key Ingredients | Proposed Benefit of Synergy | Source |
| Commercial Claim | This compound™ MSH (Undecylenoyl Phenylalanine), AHAs | Super-fast lightening effect (results in 7 days). | seppic.com |
| Advanced Serum | Undecylenoyl Phenylalanine, Mandelic Acid, Tranexamic Acid, Niacinamide | Powerful skin lightening action by targeting multiple stages of melanogenesis and enhancing exfoliation. | aspireskin.co.uk |
| Patented Cream Gel | N-(ω-undecylenoyl)phenylalanine, Lactic Acid (as Sodium Lactate) | A stable cosmetic composition for skin lightening. | google.com |
| General Anti-Aging Creams | Dyschromia corrective actives (including undecylenoyl phenylalanine), AHAs | Improved skin appearance through enhanced exfoliation of the epidermis and correction of discoloration. | happi.com |
Compound Reference Table
Formulation Science and Advanced Delivery System Research
Topical Formulation Development and Stability Assessments
The development of a successful topical product hinges on the creation of a stable and effective vehicle for the active ingredient. Research has focused on designing various formulations for undecylenoyl phenylalanine to ensure its stability and optimize its delivery.
A variety of semi-solid formulations have been developed and characterized as potential vehicles for undecylenoyl phenylalanine. These include different types of emulsions and gels designed to have physicochemical properties suitable for topical application.
Macroemulsions : Two distinct oil-in-water (O/W) macroemulsions have been studied. Macroemulsion 1 was prepared at a high temperature, while Macroemulsion 2 was formulated at room temperature and included an auto-emulsifier (Creagel EZIN). nih.gov
Hydrogels : Hydrogel-based vehicles have been formulated using different gelling agents. These include a hydrogel based on carbomer and another based on hydroxyethylcellulose. nih.govnih.gov
Microemulsions : Microemulsion-based hydrogels have also been developed as carriers for undecylenoyl phenylalanine. nih.govnih.gov These systems combine the properties of microemulsions with the consistency of a gel.
The pH of these formulations is a critical parameter for skin compatibility. The developed macroemulsions, hydrogels, and microemulsions were found to have pH values ranging from 5.00 to 6.50, which is compatible with the natural pH of the skin. nih.gov
Table 1: Characterization of Topical Formulations for Undecylenoyl Phenylalanine
| Formulation Type | Gelling/Emulsifying Agent | pH | Reference |
|---|---|---|---|
| Macroemulsion 1 | Standard Emulsifier | 5.00 ± 0.05 | nih.gov |
| Macroemulsion 2 | Creagel EZIN (auto-emulsifier) | 6.40 ± 0.05 | nih.gov |
| Hydrogel | Carbomer | 6.50 ± 0.05 | nih.gov |
| Hydrogel | Hydroxyethylcellulose | 6.50 ± 0.05 | nih.gov |
| Microemulsion-based Hydrogel | Carbomer | 6.50 ± 0.05 | nih.gov |
To ensure the quality and shelf-life of topical preparations, rigorous stability testing is essential. A combination of techniques has been employed to evaluate the physical stability of undecylenoyl phenylalanine formulations. pw.edu.pl
Laser Diffraction : This method was used to characterize the stability of all developed formulations, including macroemulsions, hydrogels, and microemulsions. nih.govresearchgate.net It analyzes particle size distribution, which is a key indicator of emulsion stability.
Multiple Light Scattering : The stability of the macroemulsions was further assessed using multiple light scattering. nih.govresearchgate.net This technique can detect destabilization phenomena like creaming and sedimentation over time without sample dilution. pw.edu.pl Analysis of the Turbiscan Stability Index (TSI) showed that macroemulsions prepared at room temperature with an auto-emulsifier were more stable than those prepared at high temperatures. nih.gov
Centrifugation : A centrifugation test was performed on the macroemulsions and microemulsions to accelerate stability testing. nih.gov All tested formulations were found to be stable under these conditions. nih.gov
Several factors have been identified that influence the stability of undecylenoyl phenylalanine formulations.
Composition and Preparation Method : The stability of macroemulsions was significantly influenced by their composition and method of preparation. The presence of an auto-emulsifier (Creagel EZIN) in Macroemulsion 2 resulted in greater stability compared to Macroemulsion 1. nih.gov This is likely due to the formation of a more robust and stable emulsion structure.
Release Kinetics and Permeation Studies
Understanding how the active ingredient is released from its vehicle is paramount for predicting its therapeutic efficacy. In vitro studies using synthetic membranes provide valuable insights into the release kinetics of undecylenoyl phenylalanine from various formulations.
The release rates of undecylenoyl phenylalanine from different topical preparations have been determined using enhancer cells with various synthetic membranes. nih.gov The choice of membrane was shown to have a significant influence on the release rate of the active substance. nih.govnih.gov
The membranes used in these studies include:
Cuprophan
Nitrocellulose
Cellulose Acetate
Strat-M®
Studies demonstrated that the slowest release rate for undecylenoyl phenylalanine was observed when the Strat-M® membrane was used. nih.govnih.gov Conversely, the highest amount of the active substance was released from the hydrogel based on carbomer. nih.govnih.gov A comparative analysis showed that after 24 hours, approximately 60% of the undecylenoyl phenylalanine was released from Macroemulsion 2, compared to only 20% from Macroemulsion 1, highlighting the impact of the vehicle's composition on drug release. nih.gov
Table 2: Summary of In Vitro Release Findings for Undecylenoyl Phenylalanine
| Formulation | Key Release Finding | Membrane with Slowest Release | Reference |
|---|---|---|---|
| Carbomer Hydrogel | Highest amount of active substance released. | Strat-M® | nih.govnih.gov |
| Macroemulsion 2 | ~60% of active released after 24h. | Strat-M® | nih.gov |
| Macroemulsion 1 | ~20% of active released after 24h. | Strat-M® | nih.gov |
| All Formulations | Membrane structure influences release rate. | Strat-M® | nih.govnih.gov |
To better understand the mechanism of drug release from the different formulations, the experimental data from release studies were fitted to various kinetic models. nih.gov
Higuchi Model : This model describes drug release from a matrix system where the release is governed by diffusion. The release of undecylenoyl phenylalanine from both macroemulsions and the hydrogel based on hydroxyethylcellulose was found to follow the Higuchi model. nih.govnih.gov
Korsmeyer-Peppas Model : This model is used to describe drug release from a polymeric system when the release mechanism is not well known or when more than one type of release phenomenon is involved. rjpbcs.comjddtonline.info The release of undecylenoyl phenylalanine from both the microemulsion-based hydrogels and the carbomer hydrogel was best described by the Korsmeyer-Peppas model. nih.govnih.gov
The applicability of these different models indicates that the physicochemical properties of the vehicle play a determining role in the mechanism of undecylenoyl phenylalanine release.
Ex Vivo Skin Permeation and Accumulation Profiles
Ex vivo studies, which utilize excised animal or human skin, are crucial for evaluating the permeation and accumulation of topical agents like Undecylenoyl Phenylalanine. These studies provide a bridge between in vitro models and in vivo human trials. Research investigating the skin delivery of Undecylenoyl Phenylalanine has demonstrated significant differences in permeation and accumulation depending on the formulation used.
In a comparative study using excised mouse skin, the accumulation of Undecylenoyl Phenylalanine was evaluated across three different formulations: a Nanostructured Lipid Carrier (NLC) system, a conventional emulsion, and an ethanol-based solution. The results, measured using a Franz diffusion cell, revealed that the NLC formulation led to a substantially higher accumulation of Undecylenoyl Phenylalanine within the skin. nih.govresearchgate.net Specifically, after application, the skin accumulation from the NLC formulation was as high as 88.8%. nih.gov This was significantly greater than the accumulation observed with the conventional emulsion (65%) and the ethanol (B145695) solution (74.8%). nih.gov This enhanced accumulation highlights the potential of advanced delivery systems to improve the dermal bioavailability of Undecylenoyl Phenylalanine. nih.govnih.gov
Nanotechnology in Delivery Systems
Nanotechnology offers promising strategies to overcome the barrier properties of the stratum corneum, enhancing the delivery of active compounds into the skin. nih.gov Among the various nanocarriers, lipid-based nanoparticles such as Nanostructured Lipid Carriers (NLCs) have been investigated for their ability to improve the performance of topical agents. researchgate.netnih.gov NLCs are a second generation of lipid nanoparticles, developed to overcome some limitations of Solid Lipid Nanoparticles (SLNs). nih.gov They are composed of a blend of solid and liquid lipids, which creates a less ordered lipid matrix. This imperfect structure allows for higher drug loading and minimizes potential drug expulsion during storage. nih.gov The use of NLCs can enhance the penetration of drugs into the skin through various mechanisms, including skin hydration, direct contact with the skin surface, and lipid exchange between the carriers and the stratum corneum. nih.gov
Research has focused on developing and characterizing NLCs as a delivery system for Undecylenoyl Phenylalanine to improve its efficacy in topical applications. nih.govresearchgate.netnih.gov By encapsulating the lipophilic Undecylenoyl Phenylalanine molecule within the lipid matrix of NLCs, researchers aim to improve its stability, control its release, and enhance its penetration into the skin. nih.gov
The physical characteristics of NLCs are critical to their performance as a drug delivery system. An optimized Undecylenoyl Phenylalanine-loaded NLC formulation has been characterized with a particle size of 180.1 ± 5.01 nm. nih.govnih.govtbzmed.ac.ir Particles in this size range are considered optimal for enhancing drug accumulation at the target site. nih.gov Transmission Electron Microscopy (TEM) analysis has confirmed the spherical morphology of these NLCs. nih.govresearchgate.netnih.gov The zeta potential, a measure of the magnitude of the electrostatic charge on the particle surface, is a key indicator of the stability of colloidal dispersions. While the specific zeta potential value for the optimized formulation was not stated in the provided abstracts, a high negative or positive zeta potential is generally associated with good colloidal stability. nih.gov
The effectiveness of NLCs as a carrier system is largely determined by their ability to successfully incorporate the active compound. For Undecylenoyl Phenylalanine, NLCs have demonstrated a high encapsulation efficiency (EE) and drug loading (DL) capacity. nih.gov Studies have reported a calculated EE of 90.81 ± 3.75% and a DL of 7.26 ± 3.30%. nih.gov The high EE is attributed to the disordered lipid lattice created by the combination of different glycerides, which provides ample space for drug loading. nih.gov Differential Scanning Calorimetry (DSC) analysis confirmed the amorphous state of Undecylenoyl Phenylalanine within the NLCs, indicating that the compound was completely incorporated into the nanoparticles. nih.govresearchgate.netnih.gov
| Parameter | Value nih.govnih.gov |
|---|---|
| Particle Size (nm) | 180.1 ± 5.01 |
| Morphology | Spherical |
| Encapsulation Efficiency (%) | 90.81 ± 3.75 |
| Drug Loading (%) | 7.26 ± 3.30 |
The release of the active ingredient from the carrier system is a critical factor in its therapeutic effect. Undecylenoyl Phenylalanine-loaded NLCs have been shown to exhibit a biphasic release pattern. nih.govresearchgate.netnih.gov This profile is characterized by an initial burst release followed by a more sustained release over time. nih.govtbzmed.ac.ir In one study, approximately 65% of the encapsulated Undecylenoyl Phenylalanine was released from the NLC formulation within a 72-hour period. nih.govnih.gov This is a significantly more substantial and prolonged release compared to a conventional emulsion, from which only 23% of the compound was released in the same timeframe. nih.govnih.govtbzmed.ac.ir This controlled release is vital for long-term drug delivery and for regulating the absorption of the active compound. nih.gov
As indicated by ex vivo permeation studies, NLCs significantly enhance the delivery and accumulation of Undecylenoyl Phenylalanine in the skin. nih.govnih.gov The NLC formulation achieved a skin accumulation of 88.8%, which was markedly higher than that of a conventional emulsion (65%) and an ethanol solution (74.8%). nih.govnih.gov This enhanced delivery is a key advantage of using NLCs, demonstrating their potential to efficiently deliver Undecylenoyl Phenylalanine to its target site within the skin for topical applications. researchgate.netnih.gov
Table of Compounds
| Compound Name |
|---|
| Undecylenoyl phenylalanine |
| Ethanol |
Molecular Dynamics Simulations for Permeation Enhancement
Molecular dynamics simulations offer a window into the dynamic processes that govern the penetration of active ingredients through the skin's primary barrier, the stratum corneum. This outermost layer is composed of a highly organized lipid matrix, primarily consisting of ceramides, cholesterol, and free fatty acids, which poses a significant challenge for the delivery of cosmetic actives.
Recent in silico research has focused on modeling this lipid bilayer to understand how certain molecules can act as permeation enhancers. One such study investigated the interactions of several skin brightening agents, including undecylenoyl phenylalanine, with a model of the stratum corneum lipid matrix. The simulations revealed that amphiphilic molecules, like undecylenoyl phenylalanine, play a crucial role in modulating the barrier function of the skin.
Detailed Research Findings
The core of undecylenoyl phenylalanine's ability to enhance permeation lies in its molecular structure—an amino acid (phenylalanine) linked to a fatty acid chain (undecylenic acid). This amphiphilic nature allows it to interact favorably with both the lipidic and aqueous micro-environments of the stratum corneum.
Computer simulations have demonstrated that undecylenoyl phenylalanine can enhance the skin penetration of other hydrophilic actives by fluidizing the intercellular lipids of the stratum corneum, thereby reducing the barrier's resistance. mdpi.comscilit.com While the primary focus of some studies has been on the synergistic effects of undecylenoyl phenylalanine in combination with other ingredients like niacinamide, the underlying mechanism of its interaction with the lipid bilayer is key to its function as a permeation enhancer. mdpi.commdpi.com
The simulations indicate that when multiple brightening agents, including undecylenoyl phenylalanine, are combined, there is a notable increase in the diffusivity of other active ingredients. For instance, one study reported a 32% increase in the diffusivity of niacinamide when in the presence of undecylenoyl phenylalanine and two other agents. mdpi.commdpi.com This suggests that undecylenoyl phenylalanine contributes to a collective disruption of the lipid matrix, creating pathways for enhanced molecular transport.
The lipophilic tail of undecylenoyl phenylalanine is thought to insert into the hydrophobic core of the lipid bilayer, while its more polar amino acid headgroup resides closer to the aqueous regions. This molecular positioning can disrupt the tight packing of the lipid chains, increasing their fluidity and, consequently, their permeability.
Toxicological and Safety Research Considerations
In Vitro Cytotoxicity Assessments
In vitro cytotoxicity assays are fundamental in toxicological screening to assess the potential of a substance to cause cell damage or death. For undecylenoyl phenylalanine, research has been conducted to determine its effect on cell viability.
One study investigated the cytotoxicity of undecylenoyl phenylalanine on both B16F10 mouse melanoma cells and Human Dermal Fibroblast (HDF) cells. The results indicated that the compound has a non-cytotoxic effect on these cell lines at the tested concentrations. nih.govtbzmed.ac.ir Even at high concentrations of the substance, over 80% of the cells remained viable. nih.gov The manufacturer has also conducted several in vitro tests that support the compound's safety profile. incidecoder.com These findings suggest that undecylenoyl phenylalanine does not pose a significant cytotoxic risk to skin cells under laboratory conditions. nih.govtbzmed.ac.ir
| Test Model | Cell Lines | Key Finding | Conclusion |
|---|---|---|---|
| In Vitro Cytotoxicity Assay | B16F10 (Mouse Melanoma), HDF (Human Dermal Fibroblasts) | Over 80% cell survival observed even at high concentrations of undecylenoyl phenylalanine. | The compound was determined to be non-toxic and safe for topical use in this assay. nih.gov |
Dermal Irritation Studies (e.g., In Vivo Rabbit Model)
Dermal irritation studies are conducted to evaluate the potential of a substance to cause reversible inflammatory reactions on the skin. The in vivo rabbit model is a historically standard method for this assessment, following guidelines such as OECD 404. epa.gov
Studies on undecylenoyl phenylalanine have yielded consistent results regarding its low potential for dermal irritation. In one study using the New Zealand White rabbit model, a single 4-hour, semi-occluded application produced very slight erythema (redness). daikinchemicals.comdaikinchemicals.com This effect was transient, with one of the three treated skin sites appearing normal at the 24-hour observation and the remaining two appearing normal by the 72-hour mark. daikinchemicals.comdaikinchemicals.com Based on these findings, the substance was calculated to have a primary irritation index (PII) of 0.3 and was classified as a "mild irritant" according to the Draize classification scheme. daikinchemicals.com Shorter exposure periods of 3 minutes and 1 hour produced no evidence of skin irritation. daikinchemicals.comdaikinchemicals.com
Another study, also following the OECD 404 guideline, found no dermal reactions in any of the three rabbits tested after a single four-hour application. epa.govregulations.gov Consequently, the Primary Irritation Index was calculated to be 0.0, leading to a classification of 'non-irritant'. epa.gov
| Study Parameter | Study 1 Findings | Study 2 Findings |
|---|---|---|
| Test Model | New Zealand White Rabbit daikinchemicals.com | New Zealand White Rabbit regulations.gov |
| Guideline | OECD Guideline 404 daikinchemicals.com | OECD Guideline 404 epa.gov |
| Application | 0.5 mL, single 4-hour semi-occluded daikinchemicals.comdaikinchemicals.com | 0.5 g, single 4-hour semi-occlusive epa.gov |
| Observations | Very slight erythema noted at 1, 24, and 48 hours; resolved by 72 hours. daikinchemicals.comdaikinchemicals.com | No dermal reaction observed throughout the study. epa.govregulations.gov |
| Primary Irritation Index (PII) | 0.3 daikinchemicals.com | 0.0 epa.gov |
| Classification | Mild Irritant (Draize Scheme) daikinchemicals.com | Non-irritant epa.gov |
Skin Sensitization Evaluations (e.g., Guinea Pig Model, HRIPT Studies)
Skin sensitization, or allergic contact dermatitis, is an immune-mediated reaction to a substance. Standard methods for evaluating sensitization potential include the Guinea Pig Maximization Test (GPMT) and the Human Repeated Insult Patch Test (HRIPT). bienta.neteurofinsus.com The GPMT is an in vivo method that aims to induce and elicit a sensitization response in guinea pigs, which are considered a sensitive animal model for this endpoint. alliancenational.co.ukregulations.gov The HRIPT is a clinical study designed to assess the sensitization potential in human subjects under exaggerated exposure conditions, typically involving repeated applications over several weeks. eurofinsus.comnih.gov
While these are the established methods for evaluating skin sensitization, specific study results for undecylenoyl phenylalanine using either the GPMT or HRIPT models were not identified in a review of the available scientific literature. General toxicological screenings classify its potential for allergies and immunotoxicity as low. ewg.org
Ocular Irritation Research Findings (e.g., In Vivo Rabbit Model)
Ocular irritation research assesses the potential of a substance to cause damage to the eye. The benchmark method for this evaluation is the in vivo rabbit eye test, often referred to as the Draize test (OECD Guideline 405). nih.govwikipedia.org This test involves applying a substance to a rabbit's eye and scoring the effects on the cornea, iris, and conjunctiva over a period of time to determine the severity and reversibility of any damage. taylorandfrancis.comnih.gov
A thorough search of scientific and regulatory databases did not yield specific in vivo ocular irritation studies for undecylenoyl phenylalanine. Therefore, detailed research findings from the in vivo rabbit model for this specific compound are not available for presentation. General safety assessments indicate a low concern for eye irritation. ewg.org
Q & A
Q. What are the primary molecular mechanisms by which UPA inhibits melanogenesis?
UPA acts as an antagonist to α-melanocyte-stimulating hormone (α-MSH) receptors, blocking the binding of α-MSH to melanocortin-1 receptors (MC1R) on melanocytes, thereby reducing tyrosinase activity and melanin synthesis . Additionally, UPA inhibits β-adrenergic receptors (β-ADR), which are implicated in stress-induced pigmentation pathways. Standard validation methods include receptor-binding assays, Western blotting for tyrosinase expression, and melanin quantification in B16F10 melanoma cells .
Q. What in vitro assays are recommended to evaluate UPA’s anti-melanogenic efficacy?
Key assays include:
- Tyrosinase inhibition assays : Measure UPA’s direct inhibition of mushroom or murine tyrosinase enzymes .
- Cell viability assays (e.g., MTT): Ensure non-cytotoxic concentrations are used in melanocyte or melanoma cell lines .
- Melanin quantification : Spectrophotometric analysis of intracellular melanin in α-MSH-stimulated cells .
- qRT-PCR/Western blotting : Assess downstream targets like MITF (microphthalmia-associated transcription factor) .
Q. What formulation challenges arise in topical UPA delivery, and how are they addressed?
UPA’s hydrophobicity limits skin penetration. Researchers use nanostructured lipid carriers (NLCs) to enhance stability and delivery. Critical parameters include:
- Particle size optimization (e.g., 100–200 nm via dynamic light scattering) .
- Encapsulation efficiency (HPLC validation) and zeta potential (to predict colloidal stability) .
- Ex vivo skin permeation studies using Franz diffusion cells to quantify epidermal retention .
Advanced Research Questions
Q. How can nanoparticle formulations (e.g., NLCs) be optimized for sustained UPA release?
Methodological steps include:
- Design of Experiments (DoE) : Vary lipid-to-drug ratios and surfactants to optimize encapsulation .
- In vitro release profiling : Use dialysis membranes in PBS (pH 5.5–7.4) to simulate skin conditions .
- Accelerated stability testing : Monitor particle aggregation and drug leakage under 4°C, 25°C, and 40°C storage .
- Cryo-TEM/DSC : Validate structural integrity and crystallinity changes in lipid matrices .
Q. How should researchers reconcile discrepancies between in vitro and in vivo UPA efficacy data?
Contradictions often stem from bioavailability differences. Strategies include:
- Pharmacokinetic profiling : Compare UPA levels in skin layers (e.g., tape-stripping for stratum corneum analysis) .
- Combination therapies : Co-administer UPA with penetration enhancers (e.g., ethanol or oleic acid) or synergistic agents (e.g., niacinamide) .
- Species-specific models : Use human-relevant 3D skin equivalents or transgenic mice expressing human MC1R .
Q. What experimental designs are critical for evaluating UPA’s effects on stress-induced hyperpigmentation?
Advanced approaches include:
- β-ADR activation models : Treat melanocytes with isoproterenol (β-agonist) and measure UPA’s inhibition of cAMP/MITF pathways .
- Psychosocial stress models : Use restraint-stressed mice to assess UPA’s efficacy in vivo under cortisol elevation .
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics to map UPA’s impact on stress-related pathways .
Q. How can researchers address UPA-induced “brain fog” in preclinical neurobehavioral studies?
While UPA’s serotonin receptor agonism may cause cognitive side effects, methodological mitigations include:
- Dose-response studies : Identify thresholds for melanogenesis inhibition without CNS effects .
- Behavioral assays : Use Morris water maze or novel object recognition tests in rodents .
- BBB permeability assessment : Quantify UPA in cerebrospinal fluid via LC-MS to confirm CNS penetration .
Methodological Considerations
Q. What statistical frameworks are recommended for analyzing UPA’s dose-dependent effects?
Use nonlinear regression (e.g., log-dose vs. response) to calculate IC50 values for tyrosinase inhibition. For clinical data (e.g., solar lentigines trials), apply ANOVA with post hoc Tukey tests to compare treatment arms . Report effect sizes (Cohen’s d) to contextualize clinical relevance .
Q. How should researchers validate UPA’s specificity for MC1R over other melanocortin receptors?
Employ radioligand binding assays with MC1R-, MC3R-, and MC4R-transfected cells. Compare UPA’s Ki values and use siRNA knockdown to confirm receptor-specific melanin suppression .
Q. What are best practices for translating UPA findings from animal models to human trials?
- Species alignment : Use murine models with humanized MC1R .
- Biomarker validation : Correlate melanin reduction with histopathology (Fontana-Masson staining) in animal and human biopsies .
- Phase 0 microdosing : Track UPA’s cutaneous pharmacokinetics in human volunteers using minimally invasive techniques .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
